molecular formula C9H10BrNO2 B2990883 (6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine CAS No. 938120-82-2

(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine

Cat. No. B2990883
CAS RN: 938120-82-2
M. Wt: 244.088
InChI Key: KEKPVEVBDTYPNA-UHFFFAOYSA-N
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Description

The compound “(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine” is a unique chemical with the empirical formula C9H10BrNO2 . It has a molecular weight of 244.09 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string for this compound is NCC1=CC(Br)=CC2=C1OCOC2 . This provides a text representation of the compound’s structure. The InChI key, which is another form of structural representation, is KEKPVEVBDTYPNA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C9H10BrNO2 and it has a molecular weight of 244.09 .

Scientific Research Applications

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s important to handle this compound with care and follow all safety protocols.

properties

IUPAC Name

(6-bromo-4H-1,3-benzodioxin-8-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2H,3-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKPVEVBDTYPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Br)CN)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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